
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a diethoxyphosphorylmethyl group, a fluorine atom, and a prop-2-enyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxyphosphorylmethyl group is introduced through a phosphorylation reaction using diethyl phosphite and a suitable base. The fluorine atom is incorporated via electrophilic fluorination, and the prop-2-enyl group is added through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or brominated derivatives.
Scientific Research Applications
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl group can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, while the prop-2-enyl group may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide: shares similarities with other phosphorylated benzamides and fluorinated organic compounds.
This compound: can be compared to compounds like N-(diethoxyphosphorylmethyl)-2-chloro-N-prop-2-enylbenzamide and N-(diethoxyphosphorylmethyl)-2-bromo-N-prop-2-enylbenzamide.
Uniqueness
The unique combination of a diethoxyphosphorylmethyl group, a fluorine atom, and a prop-2-enyl group in this compound provides distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FNO4P/c1-4-11-17(12-22(19,20-5-2)21-6-3)15(18)13-9-7-8-10-14(13)16/h4,7-10H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVVVUWAJWDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CC=C)C(=O)C1=CC=CC=C1F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
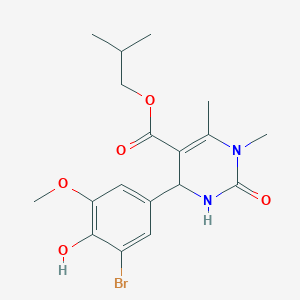
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone](/img/structure/B5055383.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![(6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B5055389.png)
![4,6-dimethoxy-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
![(4E)-2-(3-bromophenyl)-4-[[4-(N-methylanilino)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5055399.png)
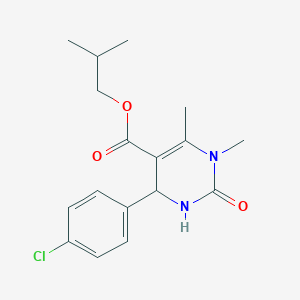
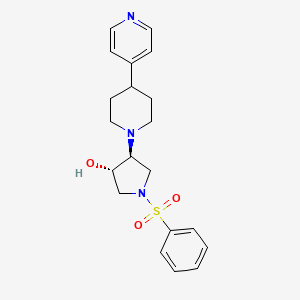
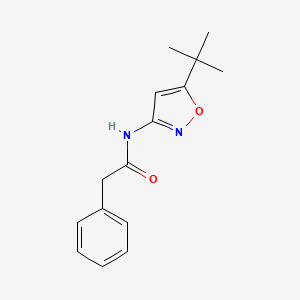
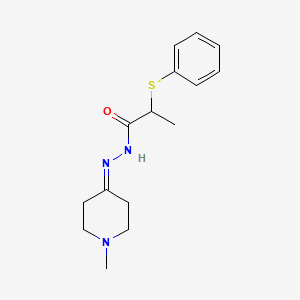
![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
![2-(2-furoylamino)-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055436.png)
